4-(N,N-dimethylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
Description
This compound features a benzamide core substituted with a dimethylsulfamoyl group at the 4-position and a 1,3,4-oxadiazole ring linked to a thiophen-2-yl moiety at the 5-position.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S2/c1-19(2)25(21,22)11-7-5-10(6-8-11)13(20)16-15-18-17-14(23-15)12-4-3-9-24-12/h3-9H,1-2H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCUTWCWASOPET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(N,N-dimethylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound notable for its diverse biological activities. This compound features a sulfonamide moiety and has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an antimicrobial agent and in receptor antagonism.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 378.51 g/mol. The compound's structure includes a benzamide core, a dimethylsulfamoyl group, and a thiophene derivative, which contribute to its biological activity.
Antimicrobial Properties
Research indicates that similar sulfonamide derivatives exhibit significant efficacy against various Gram-positive and Gram-negative bacteria as well as fungi. The presence of the sulfonamide group is crucial for this activity, as it interferes with bacterial folic acid synthesis.
| Compound | Target | Activity |
|---|---|---|
| Sulfanilamide | Bacteria | Broad-spectrum antibacterial |
| This compound | Bacteria & Fungi | Significant antimicrobial activity |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit key enzymes or receptors involved in bacterial metabolism or signaling pathways. For instance, it may act as a selective antagonist for endothelin receptors, which are implicated in cardiovascular diseases.
Study on Antimicrobial Efficacy
A study conducted on related sulfonamide compounds demonstrated their effectiveness against a range of pathogens. The results indicated that compounds with similar structural features to this compound showed promising results in inhibiting bacterial growth.
In Vitro Studies
In vitro assays have revealed that compounds derived from the oxadiazole scaffold exhibit inhibitory effects on cholinesterase enzymes (hAChE and hBChE), suggesting potential neuroprotective properties. For example, compounds from related studies demonstrated IC50 values indicating effective inhibition at micromolar concentrations .
Structural Activity Relationships (SAR)
The SAR studies indicate that modifications in the thiophene and oxadiazole rings can significantly alter the biological activity of the compound. Substituents at specific positions can enhance or diminish activity against targeted enzymes or receptors.
| Substituent | Position | Effect on Activity |
|---|---|---|
| -Cl | 1 | Moderate inhibition |
| -NO2 | 3 | Reduced efficacy |
| -OH | 4 | Enhanced activity |
Comparison with Similar Compounds
Structural and Functional Analogues
The table below summarizes key structural features, biological activities, and sources of comparable compounds:
Key Observations
Sulfamoyl Group Variations :
- The dimethylsulfamoyl group in the target compound and Compound 50 () distinguishes them from analogs lacking this moiety (e.g., HSGN-238). This group may enhance solubility and binding to sulfhydryl-containing enzymes, as seen in Compound 50’s role in NF-κB signaling .
- LMM5 and LMM11 () feature bulkier sulfamoyl substituents (benzyl/methyl, cyclohexyl/ethyl), which correlate with antifungal activity against C. albicans.
Oxadiazole Substituents :
- The thiophen-2-yl group in the target compound is shared with Compounds 25 and 26 () and HSGN-238 (). However, HSGN-238’s 5-chlorothiophen substituent and trifluoromethoxy benzamide enhance antibacterial potency, suggesting halogenation improves activity .
- Compound 50 replaces oxadiazole with a thiazole ring, demonstrating that heterocycle choice significantly impacts biological targets .
Biological Activity Trends: Antifungal Activity: LMM5 and LMM11 inhibit thioredoxin reductase in C. albicans, indicating sulfamoyl-oxadiazole hybrids as promising antifungals . Antibacterial Activity: HSGN-238’s trifluoromethoxy and chlorothiophen groups contribute to its efficacy against Neisseria gonorrhoeae . Signaling Modulation: Compound 50’s dimethylsulfamoyl-thiazole structure enhances NF-κB signaling, suggesting the target compound may similarly modulate inflammatory pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
